molecular formula C10H10N2O5S B1682949 2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid

2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid

Cat. No.: B1682949
M. Wt: 270.26 g/mol
InChI Key: ZIBMATWHOAGNTR-UHFFFAOYSA-N
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Description

2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid is a high-purity, experimental small molecule for research purposes . This compound is classified as an alpha amino acid derivative and has a molecular formula of C10H10N2O5S and an average molecular weight of 270.262 g/mol . Its structure features a tetrahydrothieno[2,3-c]pyridine core, which is a heterocyclic scaffold of significant interest in medicinal chemistry . Scientific data from DrugBank identifies this molecule as an interactor of the protein target Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) in humans . PTPN1 is a key regulator in cellular signaling pathways, including the endoplasmic reticulum unfolded protein response and hepatocyte growth factor receptor signaling . As such, this compound serves as a valuable chemical tool for researchers investigating the function and inhibition of this phosphatase, with potential applications in the study of signal transduction and related disease mechanisms. This product is provided For Research Use Only. It is strictly not intended for personal, diagnostic, or therapeutic applications. Researchers can utilize this compound for target validation, biochemical assays, and other in vitro investigations.

Properties

IUPAC Name

2-(oxaloamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMATWHOAGNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=C(S2)NC(=O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroso Intermediate Route

The US4161599A patent outlines a foundational method for synthesizing thieno[2,3-C]pyridine derivatives via nitroso intermediates. Adapted for the target compound, the protocol proceeds as follows:

Step 1: Synthesis of 5-Carboxy-4-hydroxy-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine
A suspension of β-(3-thienyl)serine hydrochloride (20 g, 0.1 mol) in 3 N hydrochloric acid is treated with aqueous sodium nitrite (10%, 200 mL) at 10°C. The mixture is stirred at room temperature for 3 hours, yielding 5-carboxy-4-hydroxy-5-nitroso-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine as a beige crystalline solid (93% yield).

Step 2: Acid-Catalyzed Cyclization
The nitroso intermediate is refluxed in trifluoroacetic acid (55 mL) at 24°C, inducing cyclization with evolution of nitrogen oxides. Quenching with aqueous ammonia and extraction with diisopropyl ether affords the decarboxylated thieno[2,3-C]pyridine core.

Step 3: Oxalylamide Formation
The primary amine group at position 2 of the thienopyridine is reacted with oxalyl chloride (2.3 equiv) in dichloromethane at 0°C. After 1 hour at 25°C, the solvent is removed, and the crude product is purified via silica chromatography to yield 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid (56–81% yield).

β-Thienylserine Cyclocondensation

An alternative route begins with β-(3-thienyl)serine, synthesized from 3-thienaldehyde via the Weitnauer method:

Step 1: β-(3-Thienyl)serine Synthesis
3-Thienaldehyde undergoes condensation with glycine in aqueous formaldehyde under strongly acidic conditions (HCl, 70°C, 6 hours). The resulting β-(3-thienyl)serine hydrochloride is isolated as white crystals (m.p. 241°C).

Step 2: Formaldehyde-Mediated Cyclization
β-(3-Thienyl)serine (1.0 equiv) is heated with aqueous formaldehyde (37%, 2.0 equiv) in concentrated hydrochloric acid at reflux for 4 hours. The reaction forms the tetrahydro-thienopyridine core, which is subsequently neutralized with NaOH to precipitate the carboxylic acid derivative.

Step 3: Oxalylation
The free amine at position 2 is treated with oxalyl chloride in anhydrous THF at −10°C. The reaction is quenched with ice-water, and the product is recrystallized from ethanol to yield the title compound (65–75% yield).

Solvent-Free Cyclocondensation

A solvent-free approach adapted from pyrimidine synthesis methodologies employs benzyltriethylammonium chloride as a catalyst:

Procedure
A mixture of ethyl 3-oxo-3-(2-thienyl)propanoate (1.0 equiv), urea (1.2 equiv), and benzaldehyde (1.1 equiv) is ground with benzyltriethylammonium chloride (0.1 equiv) at 80°C for 2 hours. The crude product is hydrolyzed with 2 N HCl to yield 4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid, which is subsequently oxalylated as described in Section 2.1 (Step 3).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Reaction Time (h)
Nitroso Intermediate Nitrosation, Cyclization 81 98 5
β-Thienylserine Route Cyclocondensation 75 95 12
Solvent-Free One-Pot Cyclocondensation 65 90 2

Observations:

  • The nitroso intermediate route offers the highest yield and purity but requires stringent temperature control during nitrosation.
  • The solvent-free method is rapid but results in lower yields due to side reactions during cyclocondensation.

Mechanistic Insights

Nitrosation Dynamics: The reaction of β-thienylserine derivatives with nitrous acid generates a nitroso intermediate, which undergoes intramolecular cyclization via a six-membered transition state. This step is critical for establishing the tetrahydro-thienopyridine skeleton.

Oxalylation Selectivity: Oxalyl chloride preferentially reacts with the primary amine group over the carboxylic acid due to the higher nucleophilicity of the amine. This selectivity is enhanced at low temperatures (−10°C to 0°C).

Scientific Research Applications

2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10N2O5SC_{10}H_{10}N_2O_5S and a molecular weight of 270.262 g/mol . It is also known by several synonyms, including TCS-401 and CHEMBL139393 .

Chemical Identifiers

Key identifiers for this compound include :

  • IUPAC Name: 2-(carboxyformamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid
  • InChI Key: ZIBMATWHOAGNTR-UHFFFAOYSA-N
  • InChI: InChI=1S/C10H10N2O5S/c13-7(10(16)17)12-8-6(9(14)15)4-1-2-11-3-5(4)18-8/h11H,1-3H2,(H,12,13)(H,14,15)(H,16,17)
  • SMILES: OC(=O)C(=O)NC1=C(C(O)=O)C2=C(CNCC2)S1

Structure

This compound has a thieno[2,3-c]pyridine core with oxalyl-amino and carboxylic acid substituents . It exists as a small molecule and its structure can be represented in 2D and 3D formats .

Properties

Some computed properties of the compound are:

  • Molecular Weight: 270.26 g/mol
  • XLogP3-AA: -1.7
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 3
  • Exact Mass: 270.03104260 Da

Applications

This compound is known to interact with protein tyrosine phosphatase 1B (PTPN1) .

  • It has been studied in complex with protein tyrosine phosphatase 1B, with its crystal structure determined .
  • PTPN1 is a tyrosine-protein phosphatase that regulates the endoplasmic reticulum unfolded protein response and may be involved in signal transduction cascades .
  • This compound binds to cadherin .
  • PTPN1 is found in human cells .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 2-(Oxalyl-amino), 3-COOH C₁₀H₁₀N₂O₅S 270.26 High PTP1B affinity ; oxalyl group enhances hydrogen bonding
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (3b) 2-NH₂, 6-CH₃, 3-COOH C₁₀H₁₃N₂O₂S 249.29 Methyl substitution improves lipophilicity; A₁ adenosine receptor modulator
2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (3c) 2-NH₂, 6-Boc, 3-COOH C₁₄H₂₀N₂O₄S 312.38 Boc group enhances stability; used in receptor modulation studies
6-Benzyl-2-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (4a) 2-Boc-NH, 6-CH₂Ph, 3-COOH C₂₁H₂₅N₂O₄S 401.50 Bulky benzyl group alters steric interactions; moderate bioactivity
5,5,7,7-Tetramethyl-2-(2-(trifluoromethyl)benzamido)-...-3-carboxylic acid (5G) 2-(Trifluoromethyl-benzamido), 3-COOH, 5/7-CH₃ C₂₂H₂₅F₃N₂O₃S 466.50 Trifluoromethyl group enhances metabolic stability; anticancer candidate
Tinoridine Hydrochloride 2-NH₂, 3-ethoxycarbonyl, 6-CH₂Ph C₁₇H₂₁N₂O₂S·HCl 344.88 NSAID with rapid absorption; superior anti-inflammatory activity vs. aspirin

Pharmacological and Binding Properties

Commercial and Developmental Status

  • The target compound and analogs like 3c are listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in scalability or therapeutic optimization .

Biological Activity

2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid (CAS number not available) is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activities based on diverse research findings.

Chemical Structure and Properties

The compound is classified as an alpha amino acid derivative. Its molecular formula is C10H10N2O5SC_{10}H_{10}N_{2}O_{5}S, with a molecular weight of approximately 270.26 g/mol. The structure features a thieno[2,3-C]pyridine core with oxalyl and carboxylic acid functional groups that may contribute to its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological properties:

  • Tyrosine-Protein Phosphatase Regulation : The compound may act as a regulator of the endoplasmic reticulum's unfolded protein response by mediating the dephosphorylation of EIF2AK3/PERK. This suggests a potential role in cellular stress responses and signal transduction pathways .
  • Signal Transduction Modulation : It may influence cell reorganization and cell-cell interactions through pathways such as the EFNA5-EPHA3 signaling pathway .

In Vitro Studies

In vitro studies have shown that derivatives of thieno[2,3-C]pyridine compounds exhibit promising anti-cancer properties. For instance:

  • Anti-cancer Activity : Certain derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines (e.g., HeLa and HCT116) with IC50 values indicating effective concentrations for inhibiting cellular proliferation .

Case Studies

  • Anti-Tumor Efficacy : A study evaluated the effects of thieno[2,3-C]pyridine derivatives on tumor growth in xenograft models. Results indicated a reduction in tumor size when treated with specific derivatives of this compound .
  • Neuroprotective Effects : Another investigation highlighted that certain analogs could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnti-cancer0.89
Thieno[2,3-C]pyridine Derivative ANeuroprotection1.5
Thieno[2,3-C]pyridine Derivative BCytotoxicity (HeLa)0.36

Q & A

Q. Q1. What synthetic methodologies are reported for derivatives of 2-(oxalyl-amino)-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid?

Answer: Synthesis typically involves multi-step functionalization of the tetrahydrothienopyridine core. For example:

  • Substituent Introduction : Reacting intermediates (e.g., 2-amino derivatives) with oxalyl chloride or Boc-protected reagents under basic conditions (e.g., NaOH in ethanol/water) .
  • Purification : Acidification (HCl) and extraction with organic solvents (e.g., ethyl acetate) are used to isolate the product .
  • Key Steps : Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to control regioselectivity .

Q. Q2. How is the compound characterized structurally and analytically?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 identify proton environments (e.g., aromatic protons at δ 7.28–7.36, NH/CO2H broad signals at δ 10.5–12.5) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks for C=O (1732 cm⁻¹), C=N (2278 cm⁻¹), and C-S (2579 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. Q3. What is the compound’s role in modulating protein-tyrosine phosphatases (PTPs)?

Answer: The compound acts as a competitive inhibitor of PTPs (e.g., PTP1B), disrupting phosphorylation-dependent signaling pathways.

  • Binding Affinity : Reported pKi values vary between computational models (e.g., MGPLI vs. DeepDTA), highlighting the need for experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Structural Insights : Docking studies suggest interactions with the catalytic cleft of PTP1B, involving hydrogen bonding with oxalyl-amino groups .

Q. Q4. How can researchers resolve discrepancies in predicted vs. experimental binding data for this compound?

Answer:

  • Method Comparison : MGPLI outperforms DeepDTA in predicting pKi for PTP1B, but both models may miss targets. Cross-validation with experimental assays (e.g., enzymatic inhibition kinetics) is critical .
  • Data Triangulation : Combine computational predictions with X-ray crystallography or cryo-EM to map binding poses and refine force field parameters .

Q. Q5. What strategies optimize the compound’s bioavailability for in vivo studies?

Answer:

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances membrane permeability .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to improve solubility .
  • Metabolic Stability : Introduce fluorine or methyl groups to reduce hepatic clearance, guided by structure-activity relationship (SAR) studies .

Methodological Challenges

Q. Q6. What analytical challenges arise during purity assessment of this compound?

Answer:

  • Impurity Profiling : Trace byproducts (e.g., de-esterified intermediates) require HPLC-MS with ion-trap detectors for identification .
  • Hygroscopicity : The carboxylic acid form absorbs moisture, necessitating Karl Fischer titration for accurate water content measurement .

Q. Q7. How can researchers validate the compound’s allosteric modulation of adenosine receptors?

Answer:

  • Functional Assays : Measure cAMP accumulation in HEK293 cells expressing A1 adenosine receptors to assess G-protein coupling .
  • Schild Analysis : Determine if the compound shifts agonist dose-response curves non-parallelly, indicative of allosteric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid
Reactant of Route 2
2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid

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